1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-14(2)29(26,27)18-7-3-15(4-8-18)13-19(25)24-11-9-17(10-12-24)21-23-22-20(28-21)16-5-6-16/h3-4,7-8,14,16-17H,5-6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWOJWWGPCWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.48 g/mol . Its structure features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and an isopropylsulfonyl phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone |
| Canonical SMILES | CC(C)S(=O)(=O)c1ccc(cc1)N2CCN(C2)c3ncc(nc3C2)C(C)=O |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. The oxadiazole moiety in this compound may interact with microbial enzymes or cell membranes, leading to inhibition of growth. Studies have shown that derivatives of oxadiazoles can exhibit activity against various pathogens, including bacteria and fungi .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Oxadiazoles are known for their ability to interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary studies indicate that similar compounds can inhibit key signaling pathways involved in cancer progression .
The proposed mechanism of action involves the interaction of the oxadiazole ring with specific enzymes or receptors. This interaction may inhibit crucial metabolic pathways in target cells, leading to reduced viability or enhanced apoptosis . Additionally, the piperidine and sulfonamide components may modulate various signaling pathways, enhancing the compound's overall therapeutic efficacy.
Case Studies and Research Findings
Scientific Research Applications
Oncology
Research indicates that compounds containing the oxadiazole moiety demonstrate promising anticancer activity. The specific compound under discussion has been evaluated for its effects on various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on a series of oxadiazole derivatives, including those similar to the compound , reported significant cytotoxic effects against human liver cancer cells (HepG2). The selectivity index of these compounds was notably higher than that of conventional chemotherapeutics such as methotrexate, indicating a potential for targeted cancer therapy.
| Compound ID | Selectivity Index | Activity Level |
|---|---|---|
| Compound A | 33.21 | High |
| Compound B | 30.49 | Moderate |
| Methotrexate | 4.14 | Low |
This data suggests that the oxadiazole derivatives may offer a new avenue for developing effective cancer treatments.
Antimicrobial and Antiparasitic Activity
The oxadiazole scaffold has also been investigated for its antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Activity
In a study focusing on N,N-dialkyl-5-sulfonyl-1,3,4-oxadiazoles, compounds were synthesized and screened for their antiplasmodial activity. One derivative demonstrated an IC50 value of less than 40 nM against drug-sensitive and multi-drug resistant strains of Plasmodium parasites.
| Compound ID | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound C | <40 | >2500 |
| Compound D | <50 | >2000 |
These findings highlight the compound's potential as a slow-action antimalarial agent, providing a novel mechanism of action distinct from existing treatments.
Comparison with Similar Compounds
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS 1211812-25-7)
- Key Differences : The 4-(isopropylsulfonyl)phenyl group is replaced with an indol-3-yl moiety.
- Lower molecular weight (350.4 vs.
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone (CAS 1351596-74-1)
- Key Differences : The oxadiazole is replaced with a thiadiazole ring, and a furan-2-yl group substitutes the cyclopropyl.
- Furan’s oxygen provides weak hydrogen-bond acceptor capacity, differing from cyclopropyl’s steric constraint. Higher molecular weight (459.6) may reduce solubility compared to the target compound .
Functional Group Modifications
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 1706103-59-4)
- Key Differences : The sulfonyl group is replaced with a thioether (-S-), and the oxadiazole is positioned on a methyl-piperidine branch.
- Implications :
Structural and Functional Comparison Table
Q & A
Q. What synthetic strategies are effective for producing the compound with high yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically including:
- Condensation of precursors (e.g., piperidine derivatives with oxadiazole-forming reagents).
- Cyclization under controlled conditions to form the 1,3,4-oxadiazole ring.
- Acylation to introduce the ethanone moiety.
Q. Critical Parameters :
| Step | Key Conditions | Optimization Tips |
|---|---|---|
| Cyclization | Solvent: DMF or dichloromethane; Temp: 80–100°C | Use anhydrous conditions to prevent hydrolysis . |
| Acylation | Catalyst: DCC/DMAP; Reaction Time: 12–24 hrs | Monitor via TLC to avoid over-reaction . |
Purity is ensured via chromatography (e.g., silica gel) or recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., cyclopropyl, sulfonyl groups). Use -NMR (400 MHz, DMSO-d6) and -NMR .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and methanol/water gradients .
- X-ray Crystallography : Resolves 3D conformation, especially for piperidine ring puckering .
Q. How do reaction conditions influence oxadiazole ring formation?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may degrade sensitive substituents; reflux conditions are common .
- Catalysts : Lewis acids (e.g., ZnCl) or dehydrating agents (POCl) promote cyclization .
Advanced Research Questions
Q. What in silico approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate with free energy calculations (MM/GBSA) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding modes .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl group for hydrogen bonding) using tools like MOE .
Q. How can SAR studies optimize pharmacokinetic properties?
- Methodological Answer :
- Substituent Modification :
| Modification | Impact |
|---|---|
| Cyclopropyl → Ethyl | Enhances metabolic stability but reduces solubility . |
| Isopropylsulfonyl → Trifluoromethyl | Improves membrane permeability . |
- LogP Analysis : Use shake-flask or computational methods (e.g., SwissADME) to balance lipophilicity .
- In Vitro Assays : Test CYP450 inhibition and plasma protein binding to refine bioavailability .
Q. What experimental models evaluate in vivo efficacy?
- Methodological Answer :
- Animal Models :
- Rodent PK/PD Studies : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS .
- Disease Models : Induce inflammation (e.g., carrageenan-induced paw edema) to assess anti-inflammatory activity .
- Toxicology Screening : Conduct acute toxicity tests (OECD 423) and histopathology to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
